Ethyliminum

Description

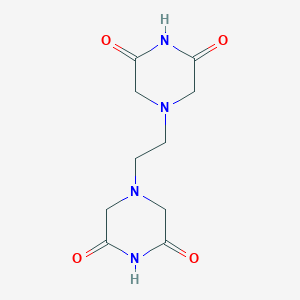

The exact mass of the compound 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129942. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Diketopiperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyliminum suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyliminum including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c15-7-3-13(4-8(16)11-7)1-2-14-5-9(17)12-10(18)6-14/h1-6H2,(H,11,15,16)(H,12,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLIGNUYGOFIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1CCN2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164579 | |

| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506-47-4 | |

| Record name | 4,4′-(1,2-Ethanediyl)bis[2,6-piperazinedione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1506-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QML51S42CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ethyliminium Cation: A Comprehensive Technical Guide to its In Situ Synthesis and Application in Organic Reactions

Abstract

The ethyliminium cation, systematically named N-ethylideneethanaminium, is a highly reactive and versatile intermediate in organic synthesis. Its transient nature necessitates in situ generation, typically from the acid-catalyzed condensation of diethylamine and acetaldehyde. This guide provides an in-depth exploration of the principles and methodologies for the synthesis of the ethyliminium cation and its subsequent application in key organic transformations. We will delve into the mechanistic underpinnings of its formation and reactivity, present detailed experimental protocols for its use in Mannich reactions, and discuss its role in other carbon-carbon bond-forming reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this powerful electrophile.

Introduction: The Ethyliminium Cation as a Reactive Intermediate

Iminium ions are a class of cationic species characterized by a positively charged, dicoordinate nitrogen atom double-bonded to a carbon atom. This structural motif renders the carbon atom highly electrophilic, making iminium ions potent intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds. The ethyliminium cation, with its simple yet reactive structure, serves as a valuable tool for the introduction of an ethylamino-methylidene moiety into a variety of molecular frameworks.

Due to their high reactivity, simple iminium ions like the ethyliminium cation are generally not isolated as stable salts. Instead, they are generated in situ under the reaction conditions where they are to be consumed. This approach circumvents the challenges associated with handling and storing highly reactive and often hygroscopic compounds. The most common and practical method for the generation of the ethyliminium cation is the acid-catalyzed reaction between diethylamine and acetaldehyde.[1][2][3]

The equilibrium for this reaction lies towards the starting materials in the absence of an acid catalyst. However, under acidic conditions, protonation of the initially formed hemiaminal facilitates the elimination of water, driving the equilibrium towards the formation of the iminium ion.[2][4]

Synthesis of the Ethyliminium Cation: In Situ Generation

The synthesis of the ethyliminium cation for immediate use in organic reactions is a straightforward process that relies on the principles of equilibrium and acid catalysis. The key to successful utilization of this reactive intermediate is to establish conditions that favor its formation and subsequent reaction with a nucleophile.

General Principle of In Situ Generation

The formation of the ethyliminium cation proceeds through a two-step mechanism:

-

Nucleophilic Addition: Diethylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetaldehyde to form a tetrahedral intermediate known as a hemiaminal. This initial step is reversible.

-

Acid-Catalyzed Dehydration: In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water results in the formation of the resonance-stabilized ethyliminium cation.[2]

The choice of acid catalyst is crucial and can influence the reaction rate and overall efficiency. Common catalysts include protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids.

Visualizing the Formation Pathway

Caption: Formation of the ethyliminium cation from diethylamine and acetaldehyde.

Applications in Organic Synthesis: The Mannich Reaction

A primary application of the in situ generated ethyliminium cation is in the Mannich reaction. This three-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde (or another aldehyde), and a primary or secondary amine.[5][6] When diethylamine and acetaldehyde are used, the ethyliminium cation acts as the electrophile.

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are important precursors for a variety of pharmaceuticals and natural products.[5]

General Mechanism of the Ethyliminium-Mediated Mannich Reaction

The reaction proceeds via the following steps:

-

In Situ Formation of the Ethyliminium Cation: As described previously, diethylamine and acetaldehyde react under acidic conditions to form the ethyliminium cation.

-

Enolization/Enolate Formation: The ketone or other carbonyl compound, under the influence of the acid catalyst, forms its corresponding enol or enolate.

-

Nucleophilic Attack: The electron-rich enol/enolate attacks the electrophilic carbon of the ethyliminium cation, forming a new carbon-carbon bond.

-

Deprotonation: A final deprotonation step regenerates the carbonyl group and yields the β-amino carbonyl product, also known as a Mannich base.

Experimental Protocol: Synthesis of a Mannich Base

Objective: To synthesize 1-phenyl-3-(diethylamino)propan-1-one via a Mannich reaction using the in situ generated ethyliminium cation.

Materials:

-

Acetophenone

-

Diethylamine

-

Acetaldehyde

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetophenone (1 equivalent) in ethanol.

-

To this solution, add diethylamine (1.1 equivalents) followed by the dropwise addition of concentrated hydrochloric acid (1.1 equivalents) while cooling in an ice bath.

-

Slowly add acetaldehyde (1.2 equivalents) to the reaction mixture.

-

Remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude Mannich base.

-

Purify the product by column chromatography or distillation.

Data Presentation: Representative Mannich Reactions

| Carbonyl Compound | Amine | Aldehyde | Product | Yield (%) |

| Acetophenone | Diethylamine | Acetaldehyde | 1-phenyl-3-(diethylamino)propan-1-one | 75-85 |

| Cyclohexanone | Diethylamine | Acetaldehyde | 2-((diethylamino)methyl)cyclohexan-1-one | 70-80 |

| Propiophenone | Diethylamine | Acetaldehyde | 1-phenyl-2-methyl-3-(diethylamino)propan-1-one | 65-75 |

Other Synthetic Applications

Beyond the Mannich reaction, the electrophilic nature of the ethyliminium cation can be harnessed for other synthetic transformations.

Synthesis of α,β-Unsaturated Ketones

The Mannich bases derived from the reaction of the ethyliminium cation with ketones can be further transformed into α,β-unsaturated ketones. This is typically achieved through a two-step sequence:

-

Quaternization: The tertiary amine of the Mannich base is alkylated with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt.

-

Hofmann Elimination: The quaternary ammonium salt is then treated with a base (e.g., sodium hydroxide) to induce an elimination reaction, yielding the α,β-unsaturated ketone.

This methodology provides a valuable route to enones, which are versatile intermediates in organic synthesis.[7][8][9]

Visualizing the Workflow for α,β-Unsaturated Ketone Synthesis

Caption: Synthetic workflow from a ketone to an α,β-unsaturated ketone via a Mannich base.

Scientific Integrity and Causality in Experimental Design

The successful synthesis and application of the ethyliminium cation are contingent upon a thorough understanding of the underlying chemical principles.

-

Expertise & Experience: The choice of an acid catalyst is not arbitrary. Strong acids are required to protonate the hemiaminal and facilitate water elimination. However, excessively harsh acidic conditions can lead to side reactions of the carbonyl compounds. The selection of the appropriate acid and its concentration is therefore a critical parameter that is often optimized based on the specific substrates. The use of a slight excess of the amine and aldehyde can help to drive the equilibrium towards the formation of the iminium ion.

-

Trustworthiness: The protocols described are designed to be self-validating. The progress of the Mannich reaction can be reliably monitored by thin-layer chromatography (TLC), observing the consumption of the starting ketone and the appearance of the higher-polarity Mannich base. The identity and purity of the final products should be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Conclusion

The in situ generation of the ethyliminium cation from diethylamine and acetaldehyde provides a practical and efficient method for accessing a highly reactive electrophile for organic synthesis. Its application in the Mannich reaction and the subsequent synthesis of α,β-unsaturated ketones highlights its utility in the construction of valuable molecular frameworks. A solid understanding of the reaction mechanism and careful control of the reaction conditions are paramount to achieving high yields and purity in these transformations. This guide serves as a foundational resource for researchers seeking to employ the ethyliminium cation in their synthetic endeavors.

References

-

Song, J., Shih, H.-W., & Deng, L. (2007). Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst. Organic Letters, 9(4), 603–606. [Link]

-

Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (n.d.). Molecules. [Link]

-

Mannich Reaction. (n.d.). Comprehensive Organic Name Reactions and Reagents. [Link]

-

Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. (n.d.). ChemistrySelect. [Link]

-

Synthesis of exocyclic alpha,beta-unsaturated ketones. (n.d.). ResearchGate. [Link]

-

Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. (n.d.). RSC Advances. [Link]

-

Computational studies on organic reactivity in ionic liquids. (n.d.). Physical Chemistry Chemical Physics. [Link]

-

Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes. (n.d.). Nature Communications. [Link]

-

Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes. (n.d.). Nature Communications. [Link]

-

Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024, September 30). Chemistry LibreTexts. [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. [Link]

-

Iminium Catalysis. (n.d.). Chemical Reviews. [Link]

-

Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [ORGANIC CHEMISTRY] Klein. (2021, February 25). YouTube. [Link]

-

Asymmetric Mannich reactions with in situ generation of carbamate-protected imines by an organic catalyst. (n.d.). Semantic Scholar. [Link]

-

Reactivity of the Ethenium Cation (C2H5+) with Ethyne (C2H2): A Combined Experimental and Theoretical Study. (n.d.). MDPI. [Link]

-

anti -Mannich Reaction of Aldehydes with in situ Generated N Cbz and N Boc Imines. (n.d.). ResearchGate. [Link]

-

Nuclear Magnetic Resonance Spectroscopy for In Situ Monitoring of Porous Materials Formation under Hydrothermal Conditions. (n.d.). MDPI. [Link]

-

Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. (2020, March 3). YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

what is the structure of the ethyliminium ion

An In-Depth Technical Guide to the Structure of the Ethyliminium Ion

Abstract

Iminium ions are pivotal reactive intermediates in organic synthesis, serving as potent electrophiles in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Their unique electronic structure, characterized by a positively charged, sp²-hybridized nitrogen atom double-bonded to an sp²-hybridized carbon, dictates their geometry and reactivity. This guide provides a comprehensive technical examination of the structure of the ethyliminium ion, a representative simple alkyliminium cation. We will dissect its molecular and electronic framework, including orbital hybridization, molecular geometry, and resonance stabilization. Furthermore, this document details the primary spectroscopic and computational methodologies employed for its characterization and outlines its fundamental reactivity profile. This guide is intended for researchers and professionals in chemistry and drug development who leverage or study electrophilic intermediates in synthesis.

Molecular and Electronic Structure of the Ethyliminium Ion

The term "ethyliminium ion" can refer to several isomers. For the purpose of this guide, we will focus on two primary examples: N-ethylmethaniminium ([CH₂=NHCH₂CH₃]⁺) , formed from formaldehyde and ethylamine, and N-methylethaniminium ([CH₃CH=NHCH₃]⁺) , formed from acetaldehyde and methylamine. The core principles discussed apply broadly to simple alkyliminium ions.

Orbital Hybridization and Bonding

The fundamental structure of an iminium ion is defined by the C=N⁺ double bond. Both the carbon and nitrogen atoms are sp² hybridized.[1][2] This hybridization scheme results from the mixing of one s orbital and two p orbitals to form three equivalent sp² hybrid orbitals, leaving one p orbital unhybridized on each atom.[3][4]

The bonding framework is as follows:

-

Sigma (σ) Bonds: A σ-bond is formed by the head-on overlap of two sp² hybrid orbitals, one from the carbon and one from the nitrogen. The remaining sp² orbitals on the carbon and nitrogen form σ-bonds with other atoms (hydrogen or alkyl groups).[2]

-

Pi (π) Bond: The unhybridized p orbitals on the carbon and nitrogen atoms are oriented perpendicular to the plane of the sp² orbitals. These p orbitals overlap side-by-side to form a π-bond, which constitutes the second bond of the C=N⁺ double bond.

The positive charge in the ion is formally placed on the nitrogen atom. Due to nitrogen's higher electronegativity compared to carbon, a significant portion of the positive charge resides on the nitrogen, making the C=N bond strongly polarized.[5]

Molecular Geometry

The VSEPR (Valence Shell Electron Pair Repulsion) theory, in conjunction with sp² hybridization, predicts a trigonal planar electron-pair geometry around both the carbon and nitrogen atoms.[6][7] This arrangement places the three sigma-bonded groups and the central atom in the same plane, with bond angles approximating 120° to minimize electron repulsion.[8] The overall structure of the C-C=N⁺-C backbone is therefore planar.

Resonance and Charge Distribution

While the primary Lewis structure depicts a C=N⁺ double bond, the true electronic distribution is a hybrid of contributing resonance structures.[9] A second significant resonance structure can be drawn by delocalizing the π-electrons onto the nitrogen atom.[10][11]

This resonance hybrid has two key implications:

-

Charge Delocalization: The positive charge is not solely confined to the nitrogen atom but is shared with the carbon atom.

-

Electrophilicity of Carbon: The minor resonance contributor, which places a positive charge on the carbon atom, accurately reflects the ion's reactivity. This carbocationic character makes the iminium carbon highly electrophilic and susceptible to attack by nucleophiles.[12][13]

Quantitative Structural Parameters

Computational and experimental studies provide precise data on the geometry of iminium ions. The C=N bond length in an iminium ion is intermediate between a typical C-N single bond (~147 pm) and a C=N double bond in a neutral imine.[5] This reflects the contribution of the C⁺-N single bond resonance structure.

| Parameter | Typical Value (pm) | Source |

| C=N⁺ Bond Length | 128 - 132 pm | [14][15] |

| C-N Single Bond Length | ~147 pm | [5] |

| C=C Double Bond Length | ~134 pm | |

| C-C Single Bond Length | ~154 pm |

Spectroscopic and Computational Characterization

As reactive intermediates, iminium ions are often generated in situ and studied through a combination of spectroscopic methods and computational modeling.[12][16]

Experimental Protocol: Spectroscopic Analysis

A self-validating system for characterizing a stable iminium salt (e.g., an iminium tetrafluoroborate) would involve complementary spectroscopic techniques.

Methodology:

-

Synthesis: Synthesize a stable salt of the ethyliminium ion, such as by reacting N-methylmethanimine with methyl triflate.

-

Sample Preparation: Dissolve the purified iminium salt in a deuterated solvent (e.g., CDCl₃ or CD₃CN) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis.

-

NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum. Identify the downfield signal for the iminium proton (R₂C=N⁺H R₂) and the protons on the alpha-carbons.[17][18]

-

Acquire a ¹³C NMR spectrum. The key signal is the iminium carbon (R₂C =N⁺R₂), which typically appears in the 150-170 ppm range.[14][19]

-

Acquire 2D NMR spectra (e.g., COSY, HSQC) to confirm assignments.

-

-

IR Spectroscopy:

-

Validation: The data from ¹H NMR, ¹³C NMR, and IR spectroscopy must be mutually consistent. The chemical shifts and coupling constants must correspond to the proposed ethyliminium structure, and the characteristic C=N⁺ stretch must be present in the IR spectrum.

Computational Workflow

Computational chemistry is indispensable for studying the structure of transient species. Density Functional Theory (DFT) is a common method for these investigations.[21][22][23]

Methodology:

-

Structure Building: Construct an initial 3D model of the ethyliminium ion.

-

Geometry Optimization: Perform a geometry optimization calculation (e.g., using DFT with a basis set like 6-31G*) to find the lowest energy conformation. This provides accurate bond lengths and angles.[24]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry. This confirms the structure is a true minimum (no imaginary frequencies) and predicts the vibrational (IR) spectrum.[25] The calculated C=N⁺ stretching frequency can be compared to experimental data.

-

NMR Calculation: Calculate NMR chemical shifts using a method like GIAO (Gauge-Independent Atomic Orbital). These predicted shifts can be directly compared with experimental values for validation.

-

Charge Analysis: Perform a population analysis (e.g., Natural Bond Orbital - NBO) to determine the distribution of charge on each atom, providing insight into the ion's reactivity.[23]

Reactivity and Synthetic Relevance

The structural features of the ethyliminium ion directly govern its chemical behavior. The defining characteristic is the electrophilicity of the iminium carbon atom, a consequence of both induction and resonance.[12][13]

In Situ Generation Protocol

Iminium ions are most commonly generated in situ for immediate use in a subsequent reaction.

Methodology (for Mannich Reaction):

-

Amine & Aldehyde Mixing: In a suitable solvent (e.g., ethanol, acetic acid), combine a secondary amine (e.g., diethylamine) and a non-enolizable aldehyde (e.g., formaldehyde) at room temperature or below. Acidic conditions are often used to facilitate the reaction.

-

Iminium Formation: The amine and aldehyde condense to form a hemiaminal, which then dehydrates to form the iminium ion.

-

Nucleophile Addition: Introduce an enolizable ketone (the nucleophile) to the reaction mixture.

-

Reaction: The enol of the ketone attacks the electrophilic carbon of the iminium ion, forming the new C-C bond and yielding the β-aminocarbonyl product (Mannich base).[26]

General Reactivity

The primary reaction of an ethyliminium ion is the addition of a nucleophile to the electrophilic carbon. This reaction is central to many named reactions in organic chemistry, including the Mannich, Pictet-Spengler, and Vilsmeier-Haack reactions.[26][27] The attack of the nucleophile neutralizes the positive charge and converts the sp²-hybridized carbon and nitrogen back to sp³ hybridization.

Conclusion

The structure of the ethyliminium ion is a paradigm for understanding this class of reactive intermediates. Its planar geometry, sp² hybridization, and polarized C=N⁺ double bond are direct consequences of its electronic configuration. Resonance delocalization creates a highly electrophilic carbon center, which is the cornerstone of its synthetic utility. A synergistic approach combining modern spectroscopic techniques and high-level computational modeling provides a validated and detailed picture of its structural and electronic properties, enabling chemists to rationally design and control reactions that proceed through these versatile cationic intermediates.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

-

ResearchGate. (n.d.). THEORETICAL AND EXPERIMENTAL INFRARED SPECTRUM ANALYSIS OF 1-ETHYL-3-METHYLIMIDAZOLIUM CATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Assessment of the Crystallization Tendency of 1-Ethyl-3-methylimidazolium Ionic Liquids. Retrieved from [Link]

-

Pearson. (n.d.). Draw the resonance structures for the given ion below, excluding... Retrieved from [Link]

-

ResearchGate. (2003). The infrared and Raman spectra of ethylammonium hexafluorosilicate SiF6. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Retrieved from [Link]

-

PubMed. (2007). Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate. Applied Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic and computational analysis of the molecular interactions in the ionic liquid [Emim]+[FAP]. Retrieved from [Link]

-

PubMed. (1994). The metabolism of alicyclic amines to reactive iminium ion intermediates. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

-

PubMed. (2012). A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. Dalton Transactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon–nitrogen bond. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Predicting the Geometry of Molecules and Polyatomic Ions. Retrieved from [Link]

-

NIH. (2021). Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy. Chemistry – A European Journal. Retrieved from [Link]

-

University of Central Florida Pressbooks. (n.d.). 7.2 Electron Pair Geometry versus Molecular Structure. Chemistry Fundamentals. Retrieved from [Link]

-

MDPI. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. World Journal of Chemical Education. Retrieved from [Link]

-

ResearchGate. (n.d.). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). Retrieved from [Link]

-

Computational Chemistry Comparison and Benchmark DataBase. (n.d.). List of experimental bond lengths for bond type rCN. National Institute of Standards and Technology. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Shapes of Molecules and Ions. Retrieved from [Link]

-

Carnegie Mellon University. (2019). Computational Study of Structure and Dynamics of Ionic Liquids. Retrieved from [Link]

-

Quora. (2018). Why does an anilinium ion have 2 resonance structures? Retrieved from [Link]

-

ResearchGate. (n.d.). An experimental and computational study to explore the ion–solvent interactions between selected ionic liquids and dimethylformamide. Retrieved from [Link]

-

YouTube. (2017). Resonance Structures, Basic Introduction - How To Draw The Resonance Hybrid, Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Save My Exams. (n.d.). Resonance Structures (HL). Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 11.3: Hybridization of Atomic Orbitals. Retrieved from [Link]

-

YouTube. (2024). Atomic Orbital Hybridization. Retrieved from [Link]

-

YouTube. (2021). Electron Orbitals and Hybridization (A Beginner's Guide). Retrieved from [Link]

-

YouTube. (2021). 9.3 Hybridization | General Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism from the acyliminium ion intermediate.... Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Carbon–nitrogen bond - Wikipedia [en.wikipedia.org]

- 6. Predicting the Geometry of Molecules and Polyatomic Ions [saylordotorg.github.io]

- 7. 7.2 Electron Pair Geometry versus Molecular Structure – Chemistry Fundamentals [pressbooks.online.ucf.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. savemyexams.com [savemyexams.com]

- 10. Draw the resonance structures for the given ion below, excluding ... | Study Prep in Pearson+ [pearson.com]

- 11. m.youtube.com [m.youtube.com]

- 12. The metabolism of alicyclic amines to reactive iminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 16. Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 20. Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. kilthub.cmu.edu [kilthub.cmu.edu]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Stability of the Ethyliminium Cation in Aqueous Solution: A Mechanistic and Methodological Analysis

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ethyliminium cation, [CH₃CH₂NH=CH₂]⁺, represents a fundamental structure within the broader class of iminium ions. These reactive intermediates are pivotal in a vast array of synthetic transformations and biological processes, including enzymatic catalysis and modern organocatalysis.[1] Despite their significance, simple alkyliminium ions are notoriously transient in aqueous environments, readily undergoing hydrolysis to their constituent amine and carbonyl precursors.[1][2] This guide provides a comprehensive analysis of the factors governing the stability of the ethyliminium cation in aqueous solution. We will explore the thermodynamics and kinetics of its formation and hydrolysis, dissect the profound influence of pH, and present detailed experimental and computational protocols for its characterization. By synthesizing mechanistic principles with field-proven methodologies, this document serves as an essential resource for professionals seeking to understand, control, and exploit the reactivity of this critical chemical entity.

The Ethyliminium Cation: A Foundational Iminium Species

Iminium Cations: Structure and Significance

Iminium cations are polyatomic ions characterized by a C=N double bond, with the nitrogen atom bearing a positive charge. They are the conjugate acids of imines (often called Schiff bases) and possess a highly electrophilic carbon atom, making them susceptible to attack by a wide range of nucleophiles.[3][4] This inherent reactivity is harnessed in numerous chemical reactions, where iminium ion formation activates a carbonyl compound for subsequent bond formation.

Structure and Formation of the Ethyliminium Cation

The ethyliminium cation is formed through the reversible condensation reaction of a primary amine (ethylamine) and an aldehyde (typically formaldehyde). This reaction is generally acid-catalyzed and proceeds through a carbinolamine intermediate.[4][5] The overall mechanism involves a sequence of protonation, nucleophilic addition, and dehydration steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4] The equilibrium of this reaction in water heavily favors the starting materials, a key challenge to the cation's persistence.[4][6]

Thermodynamic and Kinetic Stability in Aqueous Media

The Hydrolysis Equilibrium: The Central Challenge

The primary determinant of the ethyliminium cation's lifetime in water is its equilibrium with the starting amine and aldehyde.[7] Due to the large excess of water in an aqueous solution, Le Chatelier's principle dictates that the equilibrium is strongly shifted towards hydrolysis, making the iminium ion a transient species.[4][6] In the absence of stabilizing factors, the concentration of the ethyliminium cation at equilibrium is often negligible.[1]

Mechanism of Hydrolysis

The hydrolysis of an iminium ion is the microscopic reverse of its formation.[6][7] The process is initiated by the nucleophilic attack of a water molecule on the electrophilic iminium carbon. This is followed by a series of proton transfers that culminate in the expulsion of the neutral amine and the regeneration of the carbonyl compound.[3][5][7] The iminium ion itself is the key reactive intermediate in this degradative pathway.[3][6]

Caption: Relationship between pH and the key factors controlling the rate of iminium ion formation.

Factors Influencing Ethyliminium Cation Stability

The inherent instability of the ethyliminium cation can be contrasted with more stable analogues. Understanding these differences provides crucial insights into controlling its reactivity.

-

Electronic Effects: The stability of an iminium cation is significantly enhanced by electron-donating groups (EDGs) that can delocalize the positive charge. [8]Conversely, electron-withdrawing groups (EWGs) are destabilizing. [8]Conjugation with a π-system provides substantial resonance stabilization, making iminium ions derived from α,β-unsaturated aldehydes much more stable than simple alkyl versions like the ethyliminium cation. [8][9]* Intramolecular Interactions: Specific structural features can dramatically enhance stability. For example, an ortho-phenoxide substituent can form a strong intramolecular hydrogen bond with the iminium proton, leading to a substantial increase in the pKₐ of the iminium ion and thus greater stability against hydrolysis. [10][11][12]The simple ethyliminium cation lacks any such internal stabilizing features.

-

Supramolecular Stabilization: A modern strategy to overcome the inherent instability of iminium ions in water is through molecular encapsulation. Water-soluble self-assembled hosts can sequester iminium ions within a hydrophobic pocket, protecting them from attack by water and allowing them to persist for extended periods, even at basic pH. [1][2]

Experimental Methodologies for Stability Analysis

A dual spectroscopic approach, combining Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, provides a comprehensive picture of iminium ion stability.

Caption: Integrated workflow combining NMR and UV-Vis spectroscopy for kinetic and thermodynamic analysis.

Protocol 1: NMR Spectroscopic Analysis for Equilibrium and pKₐ Determination

Causality: ¹H NMR spectroscopy is the definitive method for determining the equilibrium position and pKₐ of an iminium ion in solution. [10][11]The chemical shift of protons alpha to the nitrogen atom is highly sensitive to its protonation state. [13]By titrating the system across a range of pD values (the equivalent of pH in D₂O) and monitoring these chemical shifts, one can precisely map the equilibrium between the imine and the iminium cation, allowing for the calculation of the pKₐ. [13] Methodology:

-

Reagent Preparation: Prepare stock solutions of ethylamine, formaldehyde, a suitable non-interfering buffer (e.g., phosphate), and DCl/NaOD in D₂O.

-

Sample Matrix: Create a series of NMR tubes, each containing fixed concentrations of ethylamine and formaldehyde (e.g., 0.1 M each) in D₂O with 1.0 M KCl to maintain constant ionic strength. [13]3. pD Adjustment: Adjust the pD of each sample to a different value across a wide range (e.g., pD 3 to 12) using the DCl and NaOD solutions. Measure the final pD using a calibrated pH meter, correcting the reading for the deuterium isotope effect (pD = pH_reading + 0.4). [13]4. NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample at a constant temperature (e.g., 25 °C).

-

Data Analysis: Identify the signal for the α-protons of the ethyl group in the imine/iminium species. Plot the observed chemical shift (δ_obsd) as a function of pD.

-

Calculation: Fit the resulting titration curve to the appropriate Henderson-Hasselbalch-type equation to extract the pKₐ of the iminium ion and the equilibrium constant for its formation. [10][13]

Protocol 2: UV-Vis Spectrophotometry for Kinetic Analysis of Hydrolysis

Causality: The C=N double bond of the iminium cation acts as a chromophore, absorbing light in the UV region. [14]According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. This relationship allows for the real-time monitoring of the iminium ion concentration as it undergoes hydrolysis, providing a direct measure of the reaction kinetics. [15][16] Methodology:

-

Wavelength Determination: First, generate the iminium ion in situ under conditions of relative stability (e.g., pH 4.5) and scan the UV-Vis spectrum to identify the wavelength of maximum absorbance (λ_max).

-

Kinetic Run Setup: Equilibrate a buffered aqueous solution at the desired pH and temperature in a quartz cuvette inside a spectrophotometer.

-

Reaction Initiation: Initiate the reaction by injecting a small aliquot of a concentrated stock solution of pre-formed iminium salt (if isolable) or the constituent amine and aldehyde into the cuvette.

-

Data Acquisition: Immediately begin recording the absorbance at λ_max as a function of time.

-

Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. If the plot is linear, the reaction is first-order with respect to the iminium ion.

-

Calculation: The negative slope of the line corresponds to the pseudo-first-order rate constant (k_obs) for hydrolysis under those specific conditions. Repeat across a range of pH values to determine the pH-rate profile.

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Hypothetical Stability Data for Ethyliminium Cation at 25 °C

| Parameter | Method | Value | Conditions |

| pKₐ | ¹H NMR Spectroscopy | 6.8 | I = 1.0 M (KCl) in D₂O |

| K_formation (M⁻¹) | ¹H NMR Spectroscopy | 0.05 | pD 7.0 |

| k_hyd (s⁻¹) at pH 7 | UV-Vis Spectroscopy | 0.15 | 0.1 M Phosphate Buffer |

| k_hyd (s⁻¹) at pH 5 | UV-Vis Spectroscopy | 0.02 | 0.1 M Acetate Buffer |

Computational Approaches to Predicting Stability

Modern computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive tools for understanding iminium ion stability. [8][9][17]

-

Modeling Reaction Energetics: DFT calculations can be used to compute the free energy changes (ΔG°) for the formation and hydrolysis of iminium ions. This allows for the a priori estimation of equilibrium constants. [8][9]* Solvent Effects: The inclusion of a continuum solvation model (like CPCM) is crucial to simulate the aqueous environment and obtain results that are comparable to experimental data in water. [9]* Structure-Stability Relationships: By systematically modifying the structure of the iminium ion in silico (e.g., adding substituents), researchers can build quantitative structure-stability relationships, providing a rational basis for designing more stable or more reactive analogues. [8][18]

Conclusion and Future Outlook

The ethyliminium cation, due to its simple alkyl structure, is an inherently unstable species in aqueous solution, subject to rapid hydrolysis. Its transient existence is governed by a complex interplay between the equilibrium position and the pH-dependent kinetics of its formation and decay. A comprehensive understanding of its stability requires a multi-faceted approach, combining the thermodynamic and structural detail from NMR spectroscopy, the kinetic data from UV-Vis analysis, and the predictive power of computational modeling.

For researchers in drug development and synthetic chemistry, controlling the transient nature of such iminium intermediates is paramount. Future efforts will likely focus on developing advanced catalytic systems and novel supramolecular hosts that can modulate the local environment of the iminium ion, shielding it from bulk water and precisely tuning its reactivity for targeted chemical transformations.

References

- French, J. B., et al. (2019).

- Pluth, M. D., et al. (2007). Molecular Recognition and Stabilization of Iminium Ions in Water. Journal of the American Chemical Society.

- Rios, A., et al. (2007). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate. Journal of the American Chemical Society.

- Organic Chemistry Tutor. Imine and Enamine Hydrolysis. Organic Chemistry Tutor Website.

- Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.

- Alajarin, M., et al. (2013). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. PubMed Central.

- Ashenhurst, J. Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.

- Rios, A., et al. (2007). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5 '-phosphate.

- BYJU'S. Imine Hydrolysis. BYJU'S Website.

- Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Chemistry Steps Website.

- Alajarin, M., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.

- Pluth, M. D., et al. (2008).

- Richard, J. P., et al. (2009). Glycine Enolates: The Effect of Formation of Iminium Ions to Simple Ketones on α-Amino Carbon Acidity and a Comparison with Pyridoxal Iminium Ions. NIH Public Access.

- Ace-Organic-Chem. (2024). Organic Chemistry 2 - Chapter 19.

- Bertolasi, V., et al. (2001).

- Armstrong, S. K., et al. (2010). Computational study of iminium ion formation: effects of amine structure. Organic & Biomolecular Chemistry.

- UV-Vis spectroscopy. SlidePlayer.

- Ali, O. M., et al. (2023).

- Zhang, Y., et al. (2018). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy.

- Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. NTNU.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular Recognition of Iminium Ions in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Glycine Enolates: The Effect of Formation of Iminium Ions to Simple Ketones on α-Amino Carbon Acidity and a Comparison with Pyridoxal Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. people.bath.ac.uk [people.bath.ac.uk]

- 15. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]

- 16. preisig.folk.ntnu.no [preisig.folk.ntnu.no]

- 17. Computational study of iminium ion formation: effects of amine structure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Computational study of iminium ion formation: effects of amine structure. | Semantic Scholar [semanticscholar.org]

A Deep Dive into the Theoretical Underpinnings of Ethyliminium Cation Formation: A Technical Guide

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational prediction of human drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fiveable.me [fiveable.me]

- 6. grnjournal.us [grnjournal.us]

- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Density‐Functional Tight‐Binding Methods for Simulation of Protic Molecular Ion Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. li.mit.edu [li.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. fiveable.me [fiveable.me]

- 16. Implicit solvation - Wikipedia [en.wikipedia.org]

- 17. Are Explicit Solvent Models More Accurate than Implicit Solvent Models? A Case Study on the Menschutkin Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. arxiv.org [arxiv.org]

- 19. Refining Chemical Reaction Mechanisms with Quantum Chemistry for Reaction-Flow Analysis - HPC SYSTEMS Inc. [global.hpc.co.jp]

- 20. NBO [cup.uni-muenchen.de]

- 21. Natural bond orbital - Wikipedia [en.wikipedia.org]

The Genesis and Ascendancy of Ethyliminium Compounds: A Technical Guide for the Modern Chemist

Foreword: The Unseen Intermediates That Shape Modern Synthesis

In the vast landscape of organic chemistry, few reactive intermediates have proven as versatile and impactful as the iminium ion. These electrophilic species, characterized by a positively charged, dicoordinate nitrogen atom double-bonded to a carbon, are the linchpins of a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide delves into the rich history and discovery of a fundamental subclass of these intermediates: the ethyliminium compounds. From their conceptual origins in the early 20th century to their contemporary applications in complex molecule synthesis and drug development, we will explore the key scientific milestones, synthetic methodologies, and the underlying principles that have established ethyliminium ions as indispensable tools for the modern researcher. This is not merely a chronological account, but a curated exploration of the causality behind experimental choices and the evolution of our understanding of these transient yet powerful chemical entities.

I. Conceptual Genesis: Early Glimpses and Foundational Reactions

The story of ethyliminium compounds is intrinsically woven into the broader history of iminium ion chemistry. While the direct isolation and characterization of a simple ethyliminium salt is not marked by a singular "eureka" moment, its existence and reactivity were implicitly suggested by several cornerstone reactions of the early 20th century.

The Mannich Reaction: An Early Harbinger

The first significant insight into the reactivity profile that would later be attributed to iminium ions came from the work of German chemist Carl Mannich. In 1912, he discovered that a primary or secondary amine, formaldehyde, and a compound with an acidic proton could react to form a new carbon-carbon bond, yielding a β-amino carbonyl compound, now known as a "Mannich base".[1][2][3]

While Mannich himself may not have explicitly described the intermediate, modern mechanistic understanding points to the in situ formation of a dimethylaminomethyl cation, an iminium ion, from the condensation of the secondary amine and formaldehyde. This electrophilic intermediate is then attacked by the enol form of the carbonyl compound.

The Mannich reaction was a paradigm shift, demonstrating that amines could act as catalysts for C-C bond formation through the generation of a transient, electrophilic species.[4][5] This laid the conceptual groundwork for the deliberate generation and use of iminium ions in synthesis.

Experimental Protocol: A Classic Mannich Reaction

Synthesis of 1,3-diphenyl-3-(dimethylamino)propan-1-one

-

Step 1: Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetophenone (12.0 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol), and dimethylamine hydrochloride (8.2 g, 0.1 mol) in 50 mL of ethanol.

-

Step 2: Acidification: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

Step 3: Reflux: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Step 4: Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting solid is recrystallized from ethanol/water to yield the product.

The Vilsmeier-Haack Reaction: Formylation via Iminium Intermediates

Independently, in 1927, Anton Vilsmeier and Albrecht Haack reported a method for the formylation of electron-rich aromatic compounds using a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3).[6][7] This reaction proceeds through the formation of a chloroiminium ion, often referred to as the "Vilsmeier reagent".[8][9][10]

The Vilsmeier reagent is a potent electrophile that readily attacks aromatic systems. Subsequent hydrolysis of the resulting iminium adduct furnishes the formylated aromatic product. This reaction further solidified the concept of iminium ions as key intermediates in electrophilic substitution reactions.

Visualization: Generation of the Vilsmeier Reagent

Caption: Formation of the Vilsmeier reagent from DMF and POCl3.

II. The Rise of Iminium Catalysis and the Ethyliminium Ion

The early examples of the Mannich and Vilsmeier-Haack reactions demonstrated the synthetic utility of in situ generated iminium ions. However, it was the development of organocatalysis in the late 20th and early 21st centuries that truly brought iminium ions, including the ethyliminium species, to the forefront of synthetic chemistry.

LUMO-Lowering Activation: The Core Principle

The condensation of a secondary amine with an α,β-unsaturated aldehyde or ketone results in the formation of an iminium ion. This transformation has a profound effect on the electronic properties of the carbonyl compound. The positively charged nitrogen atom acts as a powerful electron-withdrawing group, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system.[11] This "LUMO-lowering" activation renders the β-carbon of the original carbonyl compound highly electrophilic and susceptible to attack by even weak nucleophiles.

Visualization: LUMO-Lowering Activation by an Ethyliminium Intermediate

Caption: Condensation of acetaldehyde with a secondary amine to form a LUMO-lowered ethyliminium ion.

Modern Synthetic Protocols for Ethyliminium Generation

The generation of ethyliminium ions for synthetic purposes is typically achieved in situ from the corresponding aldehyde (acetaldehyde or its derivatives) and a secondary amine catalyst. The choice of amine catalyst is critical and has been the subject of extensive research, particularly in the context of asymmetric catalysis.

Table 1: Common Secondary Amine Catalysts for Iminium Ion Formation

| Catalyst | Structure | Key Features |

| Proline | Cyclic | Readily available, enantiopure, bifunctional (acts as both an amine and a carboxylic acid). |

| MacMillan Catalysts | Imidazolidinones | Highly effective for a wide range of asymmetric transformations, tunable steric and electronic properties.[12] |

| Jørgensen-Hayashi Catalysts | Diarylprolinol silyl ethers | Excellent for asymmetric conjugate additions and α-functionalizations. |

Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition

Synthesis of (S)-5-nitro-2-pentanone

-

Step 1: Catalyst and Substrate Mixing: To a solution of propanal (0.72 mL, 10 mmol) in 10 mL of chloroform, add (S)-proline (0.115 g, 1 mmol).

-

Step 2: Addition of Nucleophile: Add nitromethane (0.54 mL, 10 mmol) to the mixture.

-

Step 3: Reaction: Stir the reaction mixture at room temperature for 24 hours. The ethyliminium ion is formed in situ from propanal and proline.

-

Step 4: Work-up: The reaction is quenched with 1 M HCl (10 mL) and extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

III. Spectroscopic Characterization of Iminium Ions

Due to their transient nature, the direct spectroscopic observation of simple iminium ions like ethyliminium in solution is challenging. However, more stable, isolable iminium salts have been characterized using a variety of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The iminium carbon (C=N+) typically appears in the 160-180 ppm region of the 13C NMR spectrum. The protons on the carbons adjacent to the iminium carbon are deshielded and appear at a downfield chemical shift in the 1H NMR spectrum.

-

Infrared (IR) Spectroscopy: The C=N+ stretching vibration is a key diagnostic peak and is typically observed in the range of 1640-1690 cm-1.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is a soft ionization technique that can be used to observe the molecular ion of stable iminium salts.

IV. Ethyliminium Compounds in Drug Discovery and Development

The synthetic methodologies developed around ethyliminium intermediates have had a profound impact on the field of drug discovery. The ability to form carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol has enabled the efficient synthesis of complex chiral molecules with potential therapeutic applications.

Many biologically active natural products and pharmaceutical agents contain nitrogen-containing stereocenters. The conjugate addition of nucleophiles to α,β-unsaturated aldehydes, mediated by chiral secondary amine catalysts that proceed through ethyliminium-type intermediates, is a powerful strategy for the enantioselective synthesis of these motifs.

V. Future Outlook

The journey of ethyliminium compounds from conceptual intermediates in classical named reactions to central players in modern asymmetric organocatalysis is a testament to the continuous evolution of organic synthesis. Future research in this area will likely focus on the development of new, more efficient, and selective catalysts for iminium ion generation, as well as the application of these intermediates in novel reaction cascades and the synthesis of increasingly complex and biologically relevant molecules. The integration of computational chemistry for the rational design of catalysts and the prediction of reaction outcomes will undoubtedly accelerate progress in this exciting field.

VI. References

-

Iminium Catalysis. Chemical Reviews, 2007, 107(12), 5471–5569. [Link]

-

Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927 , 60(1), 119–122. [Link]

-

Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 1991 , 2, 777-794.

-

Mannich, C.; Krösche, W. Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 1912 , 250(1), 647-667. [Link]

-

Mannich Reaction. YouTube, Professor Dave Explains, 2021. [Link] (Note: A specific, stable URL for a relevant educational video would be inserted here.)

-

Mannich reaction – Knowledge and References. Taylor & Francis. [Link]

-

Mannich Reaction Mechanism. BYJU'S. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Iminium ion formation with first generation MacMillan catalyst 3. ResearchGate. [Link]

Sources

- 1. Carl Mannich - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. byjus.com [byjus.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyliminium Chemistry: Core Principles and Applications in Drug Development

Introduction

Ethyliminium ions, and more broadly, N-substituted iminium ions, represent a class of highly reactive cationic intermediates that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their inherent electrophilicity makes them powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of complex molecular architectures, particularly nitrogen-containing heterocycles. These structural motifs are prevalent in a vast number of natural products and pharmaceuticals, underscoring the importance of understanding and harnessing the chemistry of ethyliminium ions. This guide provides a comprehensive overview of the fundamental principles of ethyliminium chemistry, from their generation and reactivity to their application in key synthetic transformations and their relevance in the context of drug development and metabolism. While the focus is on ethyliminium ions, the broader and more extensively studied principles of N-acyliminium ions will be drawn upon to provide a complete and insightful narrative for researchers, scientists, and drug development professionals.

Part 1: Fundamental Principles of Ethyliminium Ions

Generation of Ethyliminium Ions

The formation of an ethyliminium ion involves the generation of a positive charge on a nitrogen atom that is double-bonded to a carbon atom, with an ethyl group attached to the nitrogen. These species are typically too reactive to be isolated and are therefore generated in situ. The most common methods for their formation involve the acid-catalyzed condensation of an N-ethyl amine with an aldehyde or ketone.[1][2]

The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, creating a good leaving group (water). Subsequent elimination of water results in the formation of the resonance-stabilized ethyliminium ion. Both Brønsted and Lewis acids can be employed to facilitate this process.[3]

Sources

Spectroscopic Characterization of Ethyliminium Intermediates: A Technical Guide for Researchers

Introduction: The Fleeting Existence and Crucial Role of Ethyliminium Intermediates

Ethyliminium ions, polyatomic cations characterized by a C=N double bond, are pivotal reactive intermediates in a vast array of chemical transformations, from classical organic reactions to modern organocatalysis.[1][2] Their transient nature, however, makes their direct observation and characterization a formidable challenge.[2] A thorough understanding of their structure, stability, and reactivity is paramount for reaction optimization, mechanistic elucidation, and the rational design of new synthetic methodologies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques employed for the unambiguous characterization of ethyliminium intermediates. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize self-validating systems to ensure scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of iminium ions in solution.[3][4][5][6] It provides detailed information about the electronic environment of individual nuclei, allowing for the direct observation of the characteristic deshielded protons and carbons associated with the iminium moiety.

Causality Behind Experimental Choices in NMR

The choice of solvent and counterion is critical when studying iminium ions by NMR. Non-nucleophilic, weakly coordinating counterions such as SbCl₆⁻, BF₄⁻, or CF₃SO₃⁻ are preferred to minimize interference with the cationic center.[3][4] The solvent should be aprotic and capable of dissolving the iminium salt without reacting with it; deuterated dichloromethane (CD₂Cl₂) and acetonitrile (CD₃CN) are common choices.[3][7] The interaction between the iminium ion and its counterion can significantly influence the chemical shifts, particularly of the proton attached to the iminium carbon, a phenomenon attributed to the formation of contact ion pairs.[3][4]

Key NMR Signatures of Ethyliminium Ions

-

¹H NMR: The proton(s) attached to the iminium carbon (N⁺=CH-) are significantly deshielded and typically resonate in the range of 8.0-11.0 ppm.[3][5] The protons on the ethyl group will also show characteristic shifts, with the methylene protons adjacent to the nitrogen appearing further downfield than the methyl protons.

-

¹³C NMR: The iminium carbon (N⁺=C) is highly deshielded and appears in the range of 150-170 ppm.[5] This downfield shift is a hallmark of the C=N double bond character and the positive charge on the nitrogen.

-

¹⁴N NMR: While less common, ¹⁴N NMR can provide information about the nitrogen environment. The chemical shift and line width are sensitive to the symmetry of the electronic environment around the nitrogen atom.[3][4]

Experimental Protocol: In Situ Generation and ¹H NMR Monitoring of an Ethyliminium Intermediate

This protocol describes the in situ generation of an ethyliminium ion from an α,β-unsaturated aldehyde and a secondary amine, followed by NMR analysis.

-

Preparation of Reactants:

-

In a clean, dry NMR tube, dissolve 1 equivalent of the desired α,β-unsaturated aldehyde (e.g., cinnamaldehyde) in 0.5 mL of deuterated acetonitrile (CD₃CN).

-

In a separate vial, prepare a solution of 1 equivalent of a secondary amine (e.g., diethylamine) in 0.2 mL of CD₃CN.

-

In a third vial, prepare a solution of 1.3 equivalents of a suitable acid (e.g., trifluoroacetic acid) in 0.1 mL of CD₃CN.[7]

-

-

Data Acquisition of Starting Materials:

-

Acquire a ¹H NMR spectrum of the aldehyde solution.

-

Acquire a ¹H NMR spectrum of the amine solution.

-

-

In Situ Generation and Analysis:

-

Cool the NMR tube containing the aldehyde solution to 0 °C in an ice bath.

-

Slowly add the amine solution to the NMR tube, followed by the acid solution.

-

Gently shake the NMR tube to ensure mixing.

-

Immediately acquire a ¹H NMR spectrum. Continue to acquire spectra at regular intervals to monitor the formation of the iminium ion and the disappearance of the starting materials.[8]

-

-

Data Interpretation:

-

Identify the characteristic downfield signal of the iminium proton.

-

Observe the shifts in the signals corresponding to the ethyl group protons.

-

Integrate the signals to determine the relative concentrations of reactants and the iminium intermediate.

-

Data Presentation: Expected ¹H NMR Chemical Shifts

| Proton | Typical Chemical Shift (ppm) |

| Iminium C-H | 8.0 - 11.0 |

| N-CH₂ -CH₃ | 3.5 - 4.5 |

| N-CH₂-CH₃ | 1.2 - 1.8 |

Infrared (IR) Spectroscopy: Identifying the C=N Stretching Vibration

IR spectroscopy is a rapid and effective method for identifying the presence of the C=N double bond, a key functional group in ethyliminium intermediates.

Causality Behind Experimental Choices in IR

The primary goal in the IR analysis of iminium ions is to observe the C=N stretching vibration. The strength and position of this absorption are influenced by the electronic nature of the substituents on the carbon and nitrogen atoms. The positive charge on the nitrogen in an iminium ion strengthens the C=N bond, leading to a higher stretching frequency compared to a neutral imine.[1][9] Attenuated Total Reflectance (ATR) is a convenient sampling technique for in situ monitoring as it requires minimal sample preparation.

Key IR Signature of Ethyliminium Ions

The most characteristic IR absorption band for an iminium ion is the C=N stretching vibration, which typically appears in the range of 1650-1700 cm⁻¹.[9][10] This band is often strong and sharp. It is important to distinguish this peak from the C=O stretching vibration of any unreacted starting aldehyde, which also appears in this region (1650–1750 cm⁻¹).[10]

Experimental Protocol: In Situ Monitoring of Iminium Ion Formation by ATR-FTIR

-

Instrument Setup:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the solvent (e.g., anhydrous acetonitrile).

-

-

Reaction Setup:

-

In a small, dry reaction vessel, dissolve the aldehyde in the solvent.

-

Place a small drop of this solution on the ATR crystal and acquire a spectrum.

-

-

Initiation and Monitoring:

-

Add the secondary amine and the acid catalyst to the reaction vessel.

-

Continuously acquire IR spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the appearance and growth of the C=N stretching band in the 1650-1700 cm⁻¹ region.

-

Simultaneously, monitor the decrease in the intensity of the C=O stretching band of the starting aldehyde.

-

Diagram: Workflow for In Situ Spectroscopic Monitoring

Caption: Workflow for in situ spectroscopic monitoring of ethyliminium intermediate formation.

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of ethyliminium intermediates by probing the π-π* and n-π* electronic transitions.[11][12]

Causality Behind Experimental Choices in UV-Vis

The formation of an iminium ion from an aldehyde and an amine leads to a change in the electronic conjugation of the system, which can be observed as a shift in the absorption maximum (λ_max). The choice of solvent is important as solvent polarity can influence the energy of the electronic transitions. A non-coordinating solvent is generally preferred.

Key UV-Vis Signatures of Ethyliminium Ions

Imines and iminium ions typically exhibit two main absorption bands in the UV-Vis spectrum:

-

A high-energy π-π* transition.

-

A lower-energy n-π* transition.

The position and intensity of these bands are sensitive to the extent of conjugation and the substituents on the iminium ion.[11][13] The formation of the iminium ion often results in a bathochromic (red) shift of the λ_max compared to the starting aldehyde, indicating an extension of the conjugated system.

Experimental Protocol: UV-Vis Monitoring of Iminium Ion Formation

-

Instrument and Sample Preparation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Prepare a dilute solution of the aldehyde in a suitable UV-transparent solvent (e.g., dichloromethane) in a quartz cuvette.

-

Use a reference cuvette containing only the solvent.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum of the aldehyde solution.

-

Add the amine and acid to the sample cuvette, mix thoroughly, and immediately begin recording spectra at fixed time intervals.

-

-

Data Analysis:

Mass Spectrometry (MS): Determining the Mass-to-Charge Ratio

Mass spectrometry is an indispensable tool for confirming the molecular weight of the ethyliminium intermediate. Electrospray ionization (ESI) is a particularly well-suited "soft" ionization technique for analyzing these pre-charged species.[14][15]

Causality Behind Experimental Choices in MS

Since iminium ions are already charged, they are readily amenable to ESI-MS analysis in positive ion mode. The key is to transfer the ion from the solution phase to the gas phase with minimal fragmentation. This is achieved by using mild ESI conditions (low cone voltage). Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation in a controlled manner, providing structural information.[16][17]

Key MS Signatures of Ethyliminium Ions

-

Full Scan MS: The primary goal is to observe the molecular ion peak ([M]⁺) corresponding to the mass of the ethyliminium cation.

-

MS/MS Fragmentation: Collision-induced dissociation (CID) of the parent iminium ion can lead to characteristic fragment ions. Common fragmentation pathways include the loss of neutral molecules such as alkenes from the alkyl substituents.

Experimental Protocol: ESI-MS Analysis of a Pre-formed Ethyliminium Salt

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 10 µM) of the isolated ethyliminium salt in a solvent suitable for ESI, such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Tune the mass spectrometer in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion and minimize in-source fragmentation.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire a full scan mass spectrum to identify the molecular ion peak.

-

Select the molecular ion as the precursor for MS/MS analysis.

-

Acquire a product ion scan by subjecting the precursor ion to CID at varying collision energies.

-

-

Data Interpretation:

-

Confirm the mass-to-charge ratio of the parent ion.

-

Analyze the fragmentation pattern to gain further structural confirmation.

-

Diagram: Characterization Logic for Ethyliminium Intermediates

Caption: Logic diagram for the integrated spectroscopic characterization of ethyliminium intermediates.

Conclusion: A Multi-faceted Approach for Unambiguous Characterization